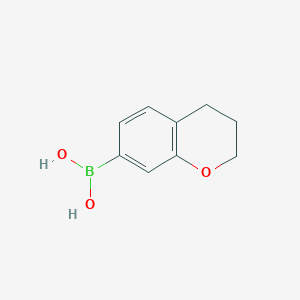
Chroman-7-ylboronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Chroman-7-ylboronic acid: is an organoboron compound that has garnered significant interest in the field of organic chemistry. This compound is characterized by the presence of a boronic acid group attached to a chroman ring, which is a bicyclic structure consisting of a benzene ring fused to a tetrahydropyran ring. The unique structure of this compound makes it a valuable reagent in various chemical reactions, particularly in the synthesis of complex organic molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Chroman-7-ylboronic acid can be synthesized through several methods, with one of the most common being the Suzuki–Miyaura coupling reaction. This reaction involves the coupling of an aryl halide with a boronic acid in the presence of a palladium catalyst and a base. The reaction conditions typically include the use of solvents such as toluene or ethanol and temperatures ranging from 50°C to 100°C .
Industrial Production Methods: Industrial production of this compound often involves large-scale Suzuki–Miyaura coupling reactions. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and catalyst concentration. Additionally, the use of continuous flow reactors can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions: Chroman-7-ylboronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid group to a borane or a hydroborate.
Substitution: The boronic acid group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or sodium perborate are commonly used under mild conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Substitution: Conditions often involve the use of bases like potassium carbonate or sodium hydroxide and solvents such as dichloromethane or tetrahydrofuran
Major Products:
Oxidation: Boronic esters or borates.
Reduction: Boranes or hydroborates.
Substitution: Various substituted chroman derivatives
Applications De Recherche Scientifique
Chroman-7-ylboronic acid has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of complex organic molecules, particularly in cross-coupling reactions.
Biology: The compound is employed in the development of boron-containing drugs and as a probe for studying biological systems.
Medicine: this compound derivatives are investigated for their potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: It is used in the production of advanced materials and as a catalyst in various industrial processes .
Mécanisme D'action
The mechanism by which chroman-7-ylboronic acid exerts its effects involves the interaction of the boronic acid group with various molecular targets. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it a valuable tool in chemical biology and medicinal chemistry. The pathways involved often include the inhibition of enzymes or the modulation of signaling pathways .
Comparaison Avec Des Composés Similaires
- Phenylboronic acid
- 2-Thiopheneboronic acid
- 4-Pyridylboronic acid
Comparison: Chroman-7-ylboronic acid is unique due to its chroman ring structure, which imparts distinct chemical properties compared to other boronic acids. For example, phenylboronic acid lacks the bicyclic structure, making it less versatile in certain synthetic applications. Similarly, 2-thiopheneboronic acid and 4-pyridylboronic acid have different electronic properties due to the presence of heteroatoms in their ring structures .
Propriétés
Formule moléculaire |
C9H11BO3 |
|---|---|
Poids moléculaire |
177.99 g/mol |
Nom IUPAC |
3,4-dihydro-2H-chromen-7-ylboronic acid |
InChI |
InChI=1S/C9H11BO3/c11-10(12)8-4-3-7-2-1-5-13-9(7)6-8/h3-4,6,11-12H,1-2,5H2 |
Clé InChI |
MGPOHFRJVFWGRV-UHFFFAOYSA-N |
SMILES canonique |
B(C1=CC2=C(CCCO2)C=C1)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


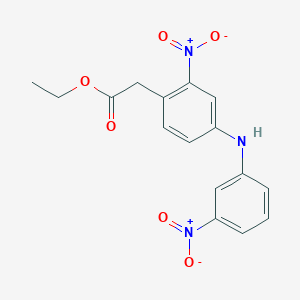
![3-(3-(2-(1-(Piperidin-4-yl)-1H-pyrazol-4-yl)-7H-pyrrolo[2,3-d]pyrimidin-5-yl)phenyl)pentanenitrile 2,2,2-trifluoroacetate](/img/structure/B13096007.png)

![10-[(3-hydroxyphenyl)methyl]-7-methyl-4-methylsulfinyl-3-thia-7,10,11-triazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),4,11-tetraen-9-one](/img/structure/B13096038.png)
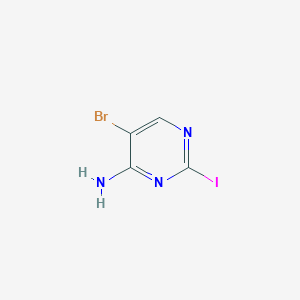
![3'-Ethynyl-[1,1'-biphenyl]-3-carbonitrile](/img/structure/B13096051.png)

![7-(Difluoromethyl)-5-(P-tolyl)-4,5,6,7-tetrahydropyrazolo[1,5-A]pyrimidine-3-carboxylic acid](/img/structure/B13096068.png)
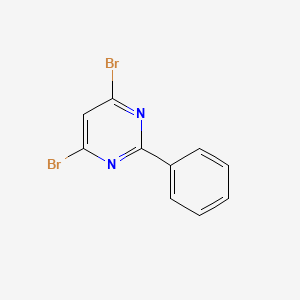
![5-Chloro-1'-phenylspiro[indoline-3,4'-piperidin]-2-one](/img/structure/B13096078.png)
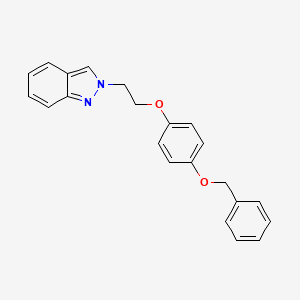
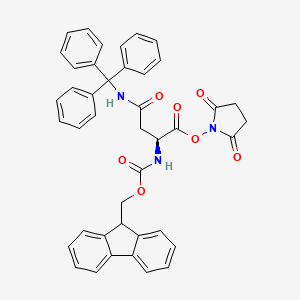
![5-chloro-1-cyclobutyl-1H-pyrrolo[2,3-c]pyridine-3-carbonitrile](/img/structure/B13096096.png)

